Cordycepin

概要

説明

. それはその多様な生物学的活性と潜在的な治療用途のために大きな注目を集めてきました。

科学的研究の応用

3’-Deoxyadenosine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of nucleoside analogs.

Biology: Studied for its role in cellular processes and as a tool to investigate nucleic acid metabolism.

Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Industry: Utilized in the production of pharmaceuticals and as a bioactive compound in health supplements.

作用機序

3'-デオキシアデノシンは、核酸合成を妨害することで効果を発揮します。それはRNAに組み込まれ、RNA鎖の早期終結につながります。このメカニズムは、タンパク質合成を破壊し、細胞増殖を阻害します。 この化合物は、アデノシンデアミナーゼの阻害とAMP活性化プロテインキナーゼ(AMPK)の活性化など、さまざまな分子経路を標的にしています .

生化学分析

Biochemical Properties

Cordycepin is similar to adenosine, and some enzymes cannot discriminate between the two . It can participate in certain biochemical reactions, such as triggering the premature termination of mRNA synthesis . By acting as an adenosine analog, this compound was found to be the most potent molecular circadian clock resetter out of several screened compounds .

Cellular Effects

This compound has displayed cytotoxicity against some leukemic cell lines in vitro . It has also shown effects in other types of cancers, such as lung, renal, colon, and breast cancer . This compound has been shown to reduce viable A549 lung cancer cell populations by 50% . It has also been found to produce rapid, robust antidepressant effects in animal models of depression .

Molecular Mechanism

This compound is an activator of adenosine receptors . It enhances human immunity, promotes anti-inflammatory processes, inhibits RNA virus reproduction, and protects against brain, lung, liver, heart, and kidney damage . The main pathway of this compound biosynthesis involves the phosphorylation of adenosine to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylation to 2′-C-3′-dA by phosphohydrolase (Cns2), and this compound is finally produced by oxidoreductase (Cns1) .

Temporal Effects in Laboratory Settings

This compound has been found to produce rapid and robust antidepressant effects, which were significantly faster and stronger than imipramine, after 45 minutes in tail suspension and forced swim tests . This antidepressant effect remained after 5 days of treatment with this compound .

Dosage Effects in Animal Models

In animal studies, this compound has shown many potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .

Metabolic Pathways

The main pathway of this compound biosynthesis is clear. Adenosine is phosphorylated to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylated to 2′-C-3′-dA by phosphohydrolase (Cns2), and this compound is finally produced by oxidoreductase (Cns1) .

Transport and Distribution

This compound, as an activator of adenosine receptors, can enhance human immunity, promote anti-inflammatory processes, inhibit RNA virus reproduction, protect against brain, lung, liver, heart, and kidney damage, and ameliorate lung-fibrosis in clinical and animal models .

準備方法

合成経路と反応条件

3'-デオキシアデノシンの合成は、通常、3'位でのアデノシンの選択的脱酸素化を伴います。一般的な方法の1つは、テトラヒドロフラン(THF)などの適切な溶媒の存在下で、トリフェニルホスフィンとアゾジカルボン酸ジエチル(DEAD)などの試薬を使用する方法です。 反応は不活性雰囲気下、通常は窒素下、低温で行われ、高収率と純度を確保します .

工業生産方法

3'-デオキシアデノシンの工業生産は、しばしば微生物発酵プロセスを利用するバイオテクノロジー的手法を採用しています。キノコの冬虫夏草は、制御された条件下で培養され、大量の化合物を生産します。 この方法は、コスト効率と持続可能性のために好まれます .

化学反応の分析

反応の種類

3'-デオキシアデノシンは、次のようなさまざまな化学反応を起こします。

酸化: 3'-デオキシイノシンを形成するために酸化できます。

還元: 還元反応は、その官能基を修飾し、その生物学的活性を高めることができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が一般的な還元剤です。

主な生成物

酸化: 3'-デオキシイノシン

還元: 生物学的活性を高めたさまざまな還元誘導体

科学研究用途

3'-デオキシアデノシンは、さまざまな科学研究用途を持っています。

化学: 核酸アナログの合成における構成要素として使用されます。

生物学: 細胞プロセスにおける役割と、核酸代謝を調査するためのツールとして研究されています。

医学: 抗がん剤、抗ウイルス剤、および抗炎症剤としての可能性が探求されています。

類似化合物との比較

類似化合物

アデノシン: 似た構造を持つが、異なる生物学的活性を持つ天然のヌクレオシドです。

2'-デオキシアデノシン: 明確な薬理学的特性を持つ別のヌクレオシドアナログです。

コルジセピンアナログ: 活性を変えた3'-デオキシアデノシンのさまざまな合成誘導体.

独自性

3'-デオキシアデノシンは、3'位での特定の脱酸素化のためにユニークであり、他のヌクレオシドアナログとは異なる生物学的活性を付与します。 RNA合成を妨害する能力とその幅広い生物学的効果により、科学研究と治療用途において貴重な化合物となっています .

特性

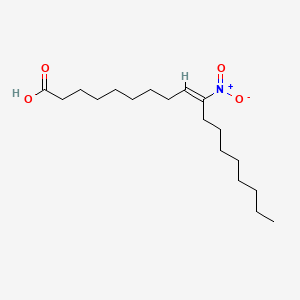

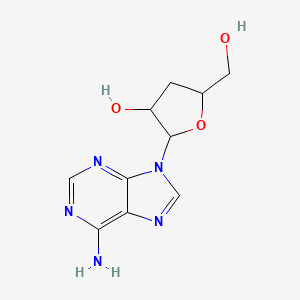

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。